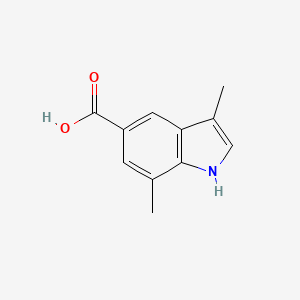
3,7-Dimethyl-1H-indole-5-carboxylic acid
Overview
Description
3,7-Dimethyl-1H-indole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactivity
3,7-Dimethyl-1H-indole-5-carboxylic acid serves as an important building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations:
- Biosynthesis of Inhibitors : It is utilized in the biosynthesis of inhibitors targeting protein kinases, which are crucial for cell signaling pathways .
- Metal-Free Reactions : The compound can be involved in metal-free Friedel-Crafts alkylation reactions, expanding its utility in synthetic organic chemistry .
- Indigoid Generation : The compound has been assessed for its efficacy as a substrate for generating indigoids, which are valuable dyes .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- Cytotoxicity Against Cancer Cell Lines : In vitro studies show that this compound exhibits significant cytotoxic effects against various cancer cell lines, such as breast and colon cancer models. It demonstrated IC50 values in the low micromolar range, outperforming some conventional chemotherapeutics in specific assays.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties:
- A study found that it significantly reduced levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in mouse models, suggesting its potential as a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
The compound has shown promising antimicrobial efficacy:
- In susceptibility tests, it exhibited superior inhibitory effects against both Gram-positive and Gram-negative bacteria compared to standard antibiotics.
Neuroprotective Applications
Recent research has explored the neuroprotective capabilities of derivatives related to this compound:
- Compounds derived from indole carboxylic acids have demonstrated strong antioxidant activity and inhibition of monoamine oxidase B (MAO-B), indicating potential applications in treating neurodegenerative disorders .
Table 1: Summary of Biological Activities
Case Study 1: Cytotoxicity Against Cancer Cell Lines
In vitro studies revealed that this compound exhibited significant cytotoxicity against breast and colon cancer cell lines, with IC50 values indicating a higher efficacy than conventional treatments.
Case Study 2: Anti-inflammatory Action
A mouse model study demonstrated that treatment with the compound led to a marked decrease in inflammatory markers (TNF-alpha and IL-6), suggesting its potential use in managing inflammatory diseases.
Case Study 3: Antimicrobial Efficacy
The compound was tested against various bacterial strains and showed promising results, outperforming standard antibiotics in inhibiting bacterial growth.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3,7-dimethyl-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c1-6-3-8(11(13)14)4-9-7(2)5-12-10(6)9/h3-5,12H,1-2H3,(H,13,14) |
InChI Key |
BYAJCGDLSROFJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














